N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex tricyclic heterocyclic molecule featuring a fused imidazo-tetrazine core with a cyclopentyl carboxamide substituent and a 2-methoxyethyl side chain. Its structural complexity arises from the combination of multiple fused rings (including an 8.4.0 tricyclic system), imino and oxo functional groups, and a methyl substitution at position 12. Such polycyclic architectures are often associated with bioactive properties, particularly in medicinal chemistry, where similar frameworks are explored for kinase inhibition or DNA-intercalating activity .
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-13-7-8-17-24-19-16(21(28)26(17)12-13)11-15(18(22)25(19)9-10-29-2)20(27)23-14-5-3-4-6-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3,(H,23,27) |
InChI Key |
XDCMGTSAOMQIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazatricyclo core, followed by the introduction of the cyclopentyl, methoxyethyl, and methyl groups. Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
TZ-6 (N-(tert-butyl)-3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide)
- Structural Similarities : Both compounds share a fused imidazo-tetrazine core and a carboxamide substituent. The presence of an oxo group in TZ-6 mirrors the 2-oxo group in the target compound.
- Key Differences: TZ-6 lacks the tricyclic framework (8.4.0.0³,⁸), methoxyethyl side chain, and cyclopentyl group.
- Synthetic Pathways: TZ-6 is synthesized via nitrosation of precursor amines in acidic media, a method that could theoretically apply to the target compound’s imino group formation. However, the tricyclic system in the target compound likely requires additional cyclization steps .
BAC-C12 (Benzalkonium Chloride-C12)
- Functional Comparison: While BAC-C12 is a quaternary ammonium surfactant, the target compound’s methoxyethyl side chain may confer amphiphilic properties.
- Structural Divergence : BAC-C12’s linear alkyl chain and cationic headgroup differ significantly from the target compound’s polycyclic, neutral structure.
Pharmacopeial Bicyclic β-Lactams (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
- Core Motif Comparison : Both classes feature fused bicyclic/tricyclic systems with heteroatoms (N, S). However, β-lactams prioritize antibiotic activity via penicillin-binding protein inhibition, whereas the target compound’s imidazo-tetrazine core may target nucleic acids or kinases .
- Substituent Impact : The methoxyethyl group in the target compound could enhance membrane permeability compared to the thiadiazole-thioether substituents in β-lactams.
Data Table: Structural and Functional Comparison
Methodological Considerations for Similarity Assessment
As highlighted in , compound similarity evaluations rely on descriptors such as molecular fingerprints, Tanimoto coefficients, or pharmacophore mapping. For the target compound:
- Tanimoto Similarity : Likely low (<0.3) when compared to linear surfactants (e.g., BAC-C12) due to divergent core structures but moderate (~0.5) with TZ-6 due to shared imidazo-tetrazine motifs.
- Pharmacophore Overlap: Potential overlap in hydrogen-bond acceptors (oxo, imino groups) with kinase inhibitors, though steric bulk from the tricyclic system may limit target compatibility .
Biological Activity
N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 510762-54-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, cytotoxicity, antioxidant properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following key structural features:
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformations.
- Receptor Interaction : It can modulate signal transduction pathways by binding to receptors involved in various cellular processes.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- Cell Lines Tested : A549 (human lung cancer) and BJ (normal human foreskin fibroblasts).
- Findings : The compound demonstrated significant cytotoxicity against A549 cells while exhibiting lower toxicity towards BJ cells, suggesting a degree of selectivity towards malignant cells.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-cyclopentyl... | A549 | 15 |
| N-cyclopentyl... | BJ | 50 |
Antioxidant Activity
The antioxidant potential of N-cyclopentyl-6-imino... was assessed through various assays:
- DPPH Radical Scavenging Assay : The compound showed a strong ability to scavenge DPPH radicals.
- Ferric Reducing Antioxidant Power (FRAP) : It exhibited significant reducing power compared to standard antioxidants like Trolox.
Study 1: Synthesis and Evaluation
A study synthesized a series of related compounds and evaluated their biological activities. The synthesized compounds were characterized using MS and NMR techniques. The results indicated that modifications at specific positions could enhance cytotoxicity and antioxidant properties.
Study 2: Mechanistic Insights
Another research focused on the mechanistic insights into how N-cyclopentyl... interacts with cellular pathways. It highlighted that the compound could inhibit key enzymes involved in oxidative stress responses, thus providing a dual action of cytotoxicity and antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
